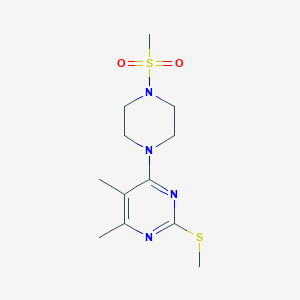
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (4-MMP) is a synthetic pyrimidine derivative with a broad range of applications in scientific research. It is widely used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and for the study of biochemical and physiological processes. 4-MMP has been used in a variety of laboratory experiments, including those involving enzymatic reactions, protein-ligand interactions, and other biochemical studies.
科学的研究の応用
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in a variety of scientific research applications, including enzymatic reactions, protein-ligand interactions, and other biochemical studies. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in the synthesis of other compounds, such as peptides and peptidomimetics.
作用機序
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a synthetic pyrimidine derivative that binds to a variety of proteins and enzymes. It has been shown to bind to enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to enzymes involved in the biosynthesis of nucleic acids. It has also been shown to bind to proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of effects on the expression of genes, including the regulation of gene expression and the modulation of gene expression.
実験室実験の利点と制限
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in a relatively short amount of time. In addition, it is a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to the use of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine in laboratory experiments. It is not a very stable compound and can decompose over time. In addition, it can be toxic to certain organisms, so it should be handled with care.
将来の方向性
In the future, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in a variety of applications, including the development of novel drugs and treatments for a variety of diseases. In addition, it may be used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. It may also be used in the synthesis of other compounds, such as peptides and peptidomimetics. Finally, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in the development of new techniques for the study of biochemical and physiological processes.
合成法
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is synthesized through a series of reactions, beginning with the reaction of 4-methanesulfonylpiperazine and 5,6-dimethyl-2-methylsulfanyl-pyrimidine. This reaction is followed by a condensation reaction between the two compounds, which results in the formation of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine. The compound can then be isolated by chromatographic techniques, such as column chromatography or thin-layer chromatography.
特性
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHCVQEBZJOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441695.png)
![5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441702.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441705.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441709.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441724.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441727.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441734.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441746.png)
![4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441755.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)
![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)
![4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441807.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441808.png)